(S)-3-(2-Amino-2-carboxyethyl)benzoic acid
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Overview
Description
(S)-3-(2-Amino-2-carboxyethyl)benzoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Amino-2-carboxyethyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and amino acids.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the production process and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Amino-2-carboxyethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
(S)-3-(2-Amino-2-carboxyethyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(2-Amino-2-carboxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of metabolic pathways, inhibition of enzyme activity, or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-3-(2-Amino-2-carboxyethyl)benzoic acid include other amino acids and benzoic acid derivatives, such as:
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid:
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid:
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the features of both amino acids and benzoic acid derivatives. This unique combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-[(2S)-2-amino-2-carboxyethyl]benzoic acid |
InChI |
InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 |
InChI Key |
JANONUPBHGWOBP-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
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